Welcome to the BenchChem Online Store!
molecular formula C12H14O3 B8398371 7-Methoxy-4,4-dimethylchroman-2-one

7-Methoxy-4,4-dimethylchroman-2-one

Cat. No. B8398371
M. Wt: 206.24 g/mol
InChI Key: PHTNCDZCNKCVRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07214824B2

Procedure details

A mixture of 3-methoxy-phenol (12 g, 96.5 mmol) and conc. sulfuric acid (0.5 ml) was heated at 130° C. with stirring, and methyl 3,3-dimethylacrylate (5.8 g, 51 mmol) was added. The mixture was stirred at 13° C. for 3 hours. After being cooled to ambient temperature, the organic layer was dissolved in ethyl acetate. The organic layer washed with brine, dried over sodium sulfate. After filtration to separate solvent and sodium sulfate, the solvent was removed under reduced pressure to give a residue, which was applied to a silica gel chromatography column and eluted with ethyl acetate/hexane= 1/9 to furnish 4.1 g (39% yield) of the title compound as a brown solid.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
39%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1.S(=O)(=O)(O)O.[CH3:15][C:16]([CH3:22])=[CH:17][C:18](OC)=[O:19]>C(OCC)(=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6]([C:16]([CH3:22])([CH3:15])[CH2:17][C:18](=[O:19])[O:9]2)=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
COC=1C=C(C=CC1)O
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
5.8 g
Type
reactant
Smiles
CC(=CC(=O)OC)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 13° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled to ambient temperature
WASH
Type
WASH
Details
The organic layer washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
to separate solvent and sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue, which
WASH
Type
WASH
Details
eluted with ethyl acetate/hexane= 1/9

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2C(CC(OC2=C1)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.